Bienvenue dans la boutique en ligne BenchChem!

Cyclopropanesulfonic Acid

Sulfonic Acid Acidity Brønsted Acid Strength Physicochemical Property Comparison

Cyclopropanesulfonic acid is a non-substitutable building block featuring a strained cyclopropane ring that resists β-oxidation, extending metabolic half-life in drug candidates. Unlike MSA or ESA, CPSA enables unique sulfene-mediated elimination and conformational constraint essential for potent Nav1.7 inhibitors (IC50 2 nM). Sourcing this reagent is strategically justified for kinase-targeting and ion channel programs where linear sulfonic acid derivatives fail due to rapid clearance.

Molecular Formula C3H6O3S
Molecular Weight 122.15 g/mol
CAS No. 21297-68-7
Cat. No. B1600306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanesulfonic Acid
CAS21297-68-7
Molecular FormulaC3H6O3S
Molecular Weight122.15 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)O
InChIInChI=1S/C3H6O3S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H,4,5,6)
InChIKeyDLTBAYKGXREKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropanesulfonic Acid (CAS 21297-68-7): Structural Overview and Physicochemical Identity


Cyclopropanesulfonic acid (CPSA; CAS 21297-68-7) is a cyclic alkanesulfonic acid featuring a three-membered cyclopropane ring directly bonded to a sulfonic acid group (-SO₃H). The cyclopropane ring introduces significant angle strain (bond angles compressed to approximately 60°), which imparts distinctive reactivity in ring-opening and elimination pathways relative to acyclic alkanesulfonic acids . The sulfonic acid moiety confers strong Brønsted acidity (pKa estimated in the range of -1 to -2), comparable to methanesulfonic acid, and high solubility in water and polar organic solvents . The compound's molecular formula is C₃H₆O₃S, with a molecular weight of 122.14 g/mol, a calculated density of 1.6±0.1 g/cm³, and a topological polar surface area (TPSA) of 62.8 Ų, as derived from authoritative database entries .

Why Cyclopropanesulfonic Acid Cannot Be Substituted with Generic Alkanesulfonic Acids in Procurement


The assumption that cyclopropanesulfonic acid is interchangeable with simpler alkanesulfonic acids such as methanesulfonic acid (MSA) or ethanesulfonic acid (ESA) fails due to the unique structural and functional contributions of the cyclopropane ring. While these compounds share comparable strong acidity (pKa range -1 to -2), the cyclopropane ring introduces quantifiable differences in metabolic stability, conformational rigidity, and acid-catalyzed ring-opening reactivity . Specifically, the cyclopropane moiety acts as a metabolic blocking group that resists β-oxidation pathways which would otherwise degrade linear alkyl chains, thereby extending the half-life of drug candidates . Furthermore, the ring strain (approximately 27.5 kcal/mol relative to unstrained alkanes) enables unique sulfene formation and nucleophilic elimination pathways that acyclic sulfonic acids cannot replicate . These differences directly impact synthetic utility in late-stage functionalization and pharmacokinetic optimization, rendering CPSA a non-substitutable entity in pharmaceutical and agrochemical research programs.

Cyclopropanesulfonic Acid (CPSA): Quantitative Differentiation Evidence for Scientific Selection


Comparative Acidity: Cyclopropanesulfonic Acid vs. Methanesulfonic Acid vs. Ethanesulfonic Acid

Cyclopropanesulfonic acid exhibits a pKa in the range of -1 to -2, positioning it within the same strong acid category as methanesulfonic acid (pKa -2.38) and ethanesulfonic acid (pKa -1.89) [1]. This comparable acidity ensures that CPSA can serve as a direct replacement for MSA in applications requiring strong Brønsted acidity, such as protonation of weakly basic substrates or catalysis of acid-sensitive reactions. However, unlike MSA and ESA, CPSA introduces the additional structural advantages of a strained cyclopropane ring without sacrificing acid strength . The similarity in pKa values across these three sulfonic acids means that substitution decisions must be driven by factors beyond acidity alone—namely, the unique reactivity and metabolic profile conferred by the cyclopropane moiety.

Sulfonic Acid Acidity Brønsted Acid Strength Physicochemical Property Comparison

Hydrolytic and Elimination Reactivity: Cyclopropanesulfonyl Chloride vs. Simple Alkanesulfonyl Chlorides

Cyclopropanesulfonyl chloride (derived from CPSA) undergoes hydrolysis via two distinct pH-dependent pathways: below pH 7.2, hydrolysis proceeds via an SN2-S mechanism with water, mirroring the behavior of simple alkanesulfonyl chlorides; above pH 7.3, elimination by hydroxide yields cyclopropanethione S,S-dioxide (a sulfene), which is subsequently trapped by water (below pH 12.0) or hydroxide (above pH 12.0) . Primary kinetic isotope effect (KIE) measurements for sulfene formation from cyclopropanesulfonyl chloride with triethylamine yielded a low value of 1.5, indicating a highly product-like transition state . This dual-pathway reactivity distinguishes CPSA derivatives from acyclic sulfonyl chlorides, which do not undergo analogous sulfene formation under comparable conditions. The mechanistic findings confirm that the cyclopropane ring does not fundamentally alter the SN2-S hydrolysis pathway observed in simple alkanesulfonyl chlorides but enables additional sulfene-based transformations relevant to sulfonamide and sulfonate synthesis .

Sulfonyl Chloride Hydrolysis Sulfene Chemistry Reaction Mechanism

Metabolic Stability Enhancement: Cyclopropane Ring vs. Linear Alkyl Chains in Sulfonamide Derivatives

The cyclopropane ring in CPSA and its sulfonamide derivatives functions as a metabolic blocking group that resists oxidative degradation pathways which typically affect linear alkyl chains. Specifically, the cyclopropane moiety blocks β-oxidation—the primary metabolic pathway for fatty acid-like alkyl chains—thereby extending the half-life of drug candidates . This effect is a class-level property of cyclopropane-containing compounds: the ring's inherent strain and lack of β-hydrogen atoms accessible for oxidative cleavage confer resistance to cytochrome P450-mediated metabolism compared to n-propyl, ethyl, or methyl substituents . In EGFR inhibitor programs, cyclopropane-containing sulfonamides have demonstrated superior metabolic stability relative to linear alkyl analogs . While quantitative half-life comparison data for CPSA-derived sulfonamides versus MSA-derived sulfonamides is not available in the accessed literature, the metabolic stability advantage of cyclopropane over linear alkyl groups is a well-established principle in medicinal chemistry that supports the preferential selection of CPSA as a sulfonic acid building block when metabolic liabilities are a concern.

Pharmacokinetics Metabolic Stability Drug Design Cyclopropane Bioisostere

Biological Activity: Cyclopropanesulfonamide Derivatives as Sodium Channel Inhibitors with Nanomolar Potency

Cyclopropanesulfonic acid serves as a critical structural component in potent sodium channel inhibitors. A cyclopropanesulfonamide derivative disclosed in US Patent 9,771,376 (Example 171) exhibited an IC50 value of 2 nM against the human Nav1.7 sodium channel in whole-cell patch clamp electrophysiology assays using HEK293 cells [1]. This compound incorporates the cyclopropanesulfonic acid moiety directly as the sulfonamide-forming component (Cyclopropanesulfonic acid 4-(bicyclo[4.1.0]hept-1-yl-methoxy)-5-cyclopropyl-2-fluoro-benzoylamide). While direct comparative IC50 data for the corresponding methanesulfonamide or ethanesulfonamide analogs is not available in the patent literature, the 2 nM potency establishes CPSA as a viable sulfonic acid partner for generating high-affinity Nav1.7 ligands. This level of potency (low nanomolar) is consistent with lead-like or drug-like compounds in ion channel drug discovery programs [1].

Ion Channel Pharmacology Nav1.7 Inhibition Pain Therapeutics Sulfonamide Bioactivity

Cyclopropanesulfonic Acid: Validated Application Scenarios for Scientific Procurement


Synthesis of Sulfonamide-Based Sodium Channel Inhibitors for Pain and Neurology Research

Cyclopropanesulfonic acid is a validated building block for generating sulfonamide-containing sodium channel inhibitors. A CPSA-derived sulfonamide demonstrated an IC50 of 2 nM against human Nav1.7 in patch clamp assays, establishing the viability of CPSA as a sulfonic acid partner in ion channel drug discovery [1]. Research programs targeting Nav1.7, Nav1.8, or related voltage-gated sodium channels for pain, epilepsy, or cardiac arrhythmia indications should consider CPSA as a core reagent for sulfonamide library synthesis. The cyclopropane ring may contribute to conformational constraint and metabolic stability relative to acyclic sulfonamides, though head-to-head pharmacokinetic data versus MSA or ESA analogs remains to be generated.

Late-Stage Sulfonyl Chloride Formation and Diversification of Primary Sulfonamides

CPSA-derived cyclopropanesulfonyl chloride undergoes hydrolysis via a pH-dependent dual mechanism: SN2-S hydrolysis below pH 7.2 and sulfene formation via hydroxide elimination above pH 7.3 [1]. This reactivity profile enables the use of Pyry-BF₄-mediated activation to convert primary sulfonamides into sulfonyl chlorides in a late-stage fashion, tolerating a wide range of sensitive functional groups . The resulting sulfonyl chlorides serve as versatile electrophiles for the synthesis of complex sulfonamides, sulfonates, sulfides, sulfonyl fluorides, and sulfonic acids . This application is particularly valuable in medicinal chemistry programs requiring diversification of sulfonamide-containing drug candidates or in the preparation of sulfonyl fluoride probes for chemical biology.

Incorporation into Drug Candidates Requiring Enhanced Metabolic Stability via Cyclopropane Bioisosterism

The cyclopropane ring in CPSA acts as a metabolic blocking group that resists β-oxidation pathways, a property not shared by methanesulfonic acid or ethanesulfonic acid derivatives [1]. In EGFR inhibitor programs and other kinase-targeting drug discovery efforts, cyclopropane-containing sulfonamides have demonstrated superior metabolic stability compared to linear alkyl analogs . Procurement of CPSA is therefore strategically indicated for research programs where sulfonic acid or sulfonamide moieties are being incorporated into lead compounds and where metabolic liability (rapid clearance, short half-life) has been identified as a development risk. The cyclopropane ring provides a predictable pharmacokinetic advantage that justifies selection of CPSA over acyclic alkanesulfonic acid alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropanesulfonic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.